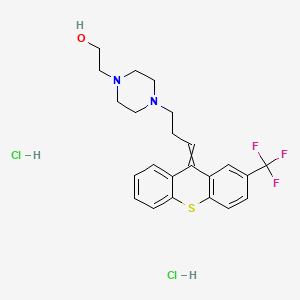

cis-(Z)-Flupentixol Dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVDQEIIMOZNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058737 | |

| Record name | Flupentixol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413-38-9 | |

| Record name | Flupentixol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Dopamine D1 vs. D2 Receptor Affinity of cis-(Z)-Flupentixol Dihydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of cis-(Z)-flupentixol dihydrochloride (B599025) for the dopamine (B1211576) D1 and D2 receptors. It includes a summary of quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

cis-(Z)-Flupentixol is a potent antagonist at both D1 and D2 dopamine receptors.[1] While some literature describes its affinity for D1 and D2 receptors as being comparable or equal, other sources suggest a slightly higher affinity for the D2 receptor.[1][2] Quantitative data from in vitro radioligand binding assays provide more specific insights into its binding profile.

The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The available data for cis-(Z)-flupentixol is summarized in the table below.

| Receptor Subtype | Ligand | Ki (nM) | Species/System |

| Dopamine D2 | cis-(Z)-Flupentixol | 0.38 | Human (recombinant) |

| Dopamine D1 | cis-(Z)-Flupentixol | Comparable to D2 | Varies |

Note: While multiple sources confirm the Ki value for the D2 receptor, a precise, directly comparable Ki value for the D1 receptor from a single study is not consistently reported in the reviewed literature. However, the affinity is generally considered to be in a similar nanomolar range.

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for cis-(Z)-flupentixol at D1 and D2 receptors is typically performed using competitive radioligand binding assays. Below is a representative protocol for such an experiment.

Objective: To determine the in vitro binding affinity (Ki) of cis-(Z)-flupentixol for human dopamine D1 and D2 receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing either the human dopamine D1 or D2 receptor.

-

Radioligands:

-

For D1 receptor: [³H]-SCH23390 (a selective D1 antagonist)

-

For D2 receptor: [³H]-Spiperone or [³H]-Raclopride (selective D2 antagonists)

-

-

Non-specific Binding Control:

-

For D1 receptor: Butaclamol (1 µM) or unlabeled SCH23390 (1 µM)

-

For D2 receptor: Haloperidol (10 µM) or unlabeled Spiperone (1 µM)

-

-

Test Compound: cis-(Z)-Flupentixol dihydrochloride, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration System: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For detecting tritium.

Protocol:

-

Membrane Preparation:

-

Homogenize cells expressing the target receptor in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add receptor membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding Wells: Add receptor membrane preparation, radioligand, and a high concentration of the non-specific binding control.

-

Competition Wells: Add receptor membrane preparation, radioligand, and varying concentrations of cis-(Z)-flupentixol (typically in a logarithmic series from 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter mats.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the cis-(Z)-flupentixol concentration.

-

Determine the IC50 value (the concentration of cis-(Z)-flupentixol that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Below is a graphical representation of the experimental workflow.

Signaling Pathways

cis-(Z)-Flupentixol acts as an antagonist, blocking the downstream signaling cascades initiated by dopamine binding to D1 and D2 receptors. These two receptor subtypes are coupled to different G proteins and thus trigger opposing intracellular effects.

Dopamine D1 Receptor Signaling

The D1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the stimulatory G protein, Gαs/olf. Activation of the D1 receptor by dopamine initiates a signaling cascade that leads to an increase in neuronal excitability.

Dopamine D2 Receptor Signaling

The D2 receptor is also a GPCR but is primarily coupled to the inhibitory G protein, Gαi/o. Its activation by dopamine leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, generally resulting in reduced neuronal excitability.

References

An In-depth Technical Guide to the Synthesis and Purification of cis-(Z)-Flupentixol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cis-(Z)-Flupentixol Dihydrochloride (B599025), a potent antipsychotic and antidepressant agent. The document details the chemical reactions, experimental protocols, and purification methodologies required to obtain the therapeutically active Z-isomer.

Introduction

Flupentixol is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class. It functions primarily as a dopamine (B1211576) D1 and D2 receptor antagonist and also exhibits antagonist activity at serotonin (B10506) (5-HT2) receptors.[1][2] The therapeutic efficacy of Flupentixol is attributed almost exclusively to its cis-(Z)-isomer, making the stereoselective synthesis and efficient purification of this isomer a critical aspect of its pharmaceutical production.[3][4] Recent studies have also highlighted its potential as a PI3K inhibitor, suggesting anti-proliferative activity in cancer cells.[5] This guide presents a detailed methodology for the synthesis of Flupentixol and the subsequent isolation of the desired cis-(Z)-isomer as a dihydrochloride salt.

Synthesis of Flupentixol

The synthesis of Flupentixol is a multi-step process that begins with the preparation of the key intermediate, 2-(trifluoromethyl)-9H-thioxanthen-9-one. This intermediate then undergoes a Grignard reaction, followed by dehydration and condensation with N-hydroxyethylpiperazine to yield a mixture of (Z) and (E) isomers of Flupentixol.

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 2-(Trifluoromethyl)-9H-thioxanthen-9-one

The synthesis of the thioxanthenone intermediate can be achieved by the reaction of 2-mercaptobenzoic acid with 1-bromo-4-(trifluoromethyl)benzene.

Step 2: Grignard Reaction to form 9-(3-dimethylamino)propyl)-2-(trifluoromethyl)-9,10aH-dihydro-8aH-thioxanthen-9-ol

This step involves the reaction of 2-(trifluoromethyl)-9H-thioxanthen-9-one with a Grignard reagent prepared from magnesium and 1-chloro-3-dimethylaminopropane.[2]

-

Materials:

-

Dried magnesium turnings (12 g, 0.5 mol)

-

1-Chloro-3-dimethylaminopropane (a solution in THF)

-

2-(Trifluoromethyl)-9H-thioxanthen-9-one (36.1 mmol)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Toluene

-

Ammonium (B1175870) chloride solution

-

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, add the dried magnesium turnings.

-

Slowly add the solution of 1-chloro-3-dimethylaminopropane in THF to the magnesium turnings to initiate the Grignard reaction.

-

Once the Grignard reagent is formed, cool the reaction mixture to 0-5°C.

-

Slowly add a solution of 2-(trifluoromethyl)-9H-thioxanthen-9-one in anhydrous THF to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for a specified time to ensure completion.

-

Cool the reaction mixture and quench by the slow addition of a saturated ammonium chloride solution.

-

Extract the product with toluene.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. A typical yield for this step is around 92%.[2]

-

Step 3: Dehydration to form (3-(2-trifluoromethyl)-8aH-thioxanthen–9(10aH)-ylidene)-N,N-dimethylpropan-1-amine (Flupentixol Isomer Mixture)

The dehydration of the tertiary alcohol intermediate is a critical step that determines the ratio of the desired (Z)-isomer to the undesired (E)-isomer. The choice of acid catalyst significantly influences this ratio.[2][3]

-

Materials:

-

9-(3-dimethylamino)propyl)-2-(trifluoromethyl)-9,10aH-dihydro-8aH-thioxanthen-9-ol (5 g, 13.7 mmol)

-

Acid catalyst (e.g., hydrochloric acid, oxalic acid, methanesulfonic acid)

-

Benzene (B151609) or Toluene

-

-

Procedure:

-

Dissolve the alcohol intermediate in benzene or toluene.

-

Add the acid catalyst (e.g., 2.05 mmol of hydrochloric acid).

-

Reflux the mixture at 80°C for 22-24 hours.

-

Cool the reaction mixture and dilute with water.

-

Basify the aqueous layer to pH 9 with a sodium carbonate solution.

-

Extract the product with toluene.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of Flupentixol isomers.

-

Step 4: Condensation with N-hydroxyethylpiperazine to yield Flupentixol Base

In an alternative pathway, the dehydrated intermediate can be reacted with N-hydroxyethylpiperazine.[6]

-

Materials:

-

10-[3-(EZ)-dimethylamino-propyl]-2-trifluoromethyl-thioxanthene

-

N-hydroxyethylpiperazine

-

-

Procedure:

-

Heat a mixture of 10-[3-(EZ)-dimethylamino-propyl]-2-trifluoromethyl-thioxanthene and an excess of N-hydroxyethylpiperazine (e.g., a 20:1 to 30:1 molar ratio) at 130-170°C for 24-48 hours.[6]

-

After the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with water.

-

Dry the organic layer and concentrate to obtain the Flupentixol base as a mixture of (Z) and (E) isomers. A yield of up to 100% for the base has been reported.[6]

-

Control of Isomer Ratio

The dehydration step is pivotal for maximizing the yield of the cis-(Z)-isomer. Different acid catalysts produce varying ratios of the (E) and (Z) isomers.

| Acid Catalyst | E/Z Isomer Ratio | Yield (%) | Reference |

| Hydrochloric Acid | 11:89 | 21.04 | [2][3] |

| Oxalic Acid | 14:86 | 21.04 | [2][3] |

| Methanesulfonic Acid | 12:88 | 42.1 | [2][3] |

| Succinic Acid | 37:63 | 84.75 | [2][3] |

| Maleic Acid | - | 63.15 | [2] |

| Ferrous Sulfate | - | 63.15 | [2] |

| DL-Tartaric Acid | - | 84.75 | [2] |

| L(+)-Tartaric Acid | - | 84.75 | [2] |

| Phosphoric Acid | - | 63.15 | [2] |

| Fumaric Acid | - | 56 | [2] |

Purification of cis-(Z)-Flupentixol Dihydrochloride

The purification process is designed to isolate the therapeutically active cis-(Z)-isomer from the reaction mixture. Fractional crystallization is a commonly employed technique.

Purification Workflow

Experimental Protocol: Fractional Crystallization

This method exploits the differential solubility of the dihydrochloride salts of the (E) and (Z) isomers.

-

Materials:

-

Crude Flupentixol base (mixture of isomers)

-

Organic solvent (e.g., acetone (B3395972), ethyl acetate)

-

Hydrogen chloride (gas or solution in an organic solvent)

-

-

Procedure:

-

Dissolve the crude Flupentixol base in a suitable organic solvent such as acetone or ethyl acetate.[7]

-

Slowly add hydrogen chloride (1 to 1.4 molar equivalents relative to the Flupentixol base). This will preferentially precipitate the (E)-isomer as its dihydrochloride salt.[7]

-

Filter the mixture to remove the precipitated (E)-Flupentixol Dihydrochloride.

-

To the filtrate, which is now enriched with the (Z)-isomer, add an excess of hydrogen chloride to precipitate the this compound.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the purified product.

-

Further recrystallization from a suitable solvent system (e.g., isopropanol-water) can be performed to achieve higher purity. For instance, a mixture of (E)-Flupentixol dihydrochloride (75g, 98.1% E) and (Z)-Flupentixol dihydrochloride (140g, 74% Z) can be recrystallized from a mixture of isopropyl alcohol and water.[8]

-

An alternative method involves the formation and fractional crystallization of the p-chlorobenzoate ester of Flupentixol, followed by hydrolysis to yield the pure Z-isomer.[9]

Mechanism of Action

Flupentixol exerts its therapeutic effects through the blockade of dopamine and serotonin receptors in the central nervous system. Its antagonism of D1 and D2 dopamine receptors is central to its antipsychotic action.[3][10] Additionally, its interaction with the PI3K/Akt signaling pathway may contribute to its broader pharmacological profile.[5]

Dopamine Receptor Signaling Pathway

PI3K/Akt Signaling Pathway

Conclusion

The synthesis and purification of this compound require careful control over reaction conditions, particularly during the dehydration step, to maximize the yield of the desired stereoisomer. Fractional crystallization of the dihydrochloride salt provides an effective method for isolating the pure, therapeutically active compound. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals involved in the development and manufacturing of Flupentixol.

References

- 1. researchgate.net [researchgate.net]

- 2. jopcr.com [jopcr.com]

- 3. jopcr.com [jopcr.com]

- 4. cusabio.com [cusabio.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104693173A - Preparation method of flupentixol hydrochloride - Google Patents [patents.google.com]

- 7. WO2005037820A1 - Process for the preparation of z-flupentixol - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. medchemexpress.com [medchemexpress.com]

The Stereospecificity of Flupentixol Isomers: A Technical Guide for Researchers

An in-depth exploration of the distinct pharmacological profiles of cis(Z)- and trans(E)-flupentixol, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their differential activities.

Flupentixol, a typical antipsychotic of the thioxanthene (B1196266) class, presents a compelling case study in stereopharmacology. The molecule exists as two geometric isomers, cis(Z)-flupentixol and trans(E)-flupentixol, which exhibit markedly different pharmacological activities. This guide delves into the core principles of their stereospecificity, offering a detailed examination of their receptor binding profiles, functional activities, and the downstream signaling pathways they modulate. Understanding these differences is paramount for the rational design of new therapeutic agents and for interpreting preclinical and clinical research findings.

Receptor Binding Affinity and Functional Potency: A Tale of Two Isomers

The therapeutic effects of flupentixol are primarily attributed to the cis(Z)-isomer, which is considered the pharmacologically active form.[1][2][3][4] The trans(E)-isomer, in contrast, is largely inactive at the primary therapeutic targets.[4][5] This stereoselectivity is most evident in their interactions with dopamine (B1211576) and serotonin (B10506) receptors.

The cis(Z)-isomer is a potent antagonist of both dopamine D1 and D2 receptors, with roughly equal affinity for each.[1][6] It also demonstrates significant antagonist activity at the serotonin 5-HT2A receptor, which is thought to contribute to its antidepressant effects.[1][6] The trans(E)-isomer, on the other hand, shows significantly lower affinity for these receptors.

| Receptor Subtype | Isomer | Binding Affinity (Ki, nM) | Functional Assay (IC50/EC50, nM) | Reference |

| Dopamine D1 | cis(Z)-Flupentixol | ~1.0 - 5.0 | Antagonist: ~2.0 - 10.0 | [6][7] |

| trans(E)-Flupentixol | > 1000 | Inactive | [5] | |

| Dopamine D2 | cis(Z)-Flupentixol | ~0.5 - 2.0 | Antagonist: ~1.0 - 5.0 | [6][7][8] |

| trans(E)-Flupentixol | > 1000 | Inactive | [5] | |

| Serotonin 5-HT2A | cis(Z)-Flupentixol | ~2.0 - 10.0 | Antagonist: ~5.0 - 20.0 | [6][7] |

| trans(E)-Flupentixol | > 1000 | Inactive | [5] | |

| Alpha-1 Adrenergic | cis(Z)-Flupentixol | ~10 - 50 | Antagonist | [6] |

| trans(E)-Flupentixol | > 1000 | Inactive | [5] |

Table 1: Comparative Receptor Binding Affinities and Functional Potencies of Flupentixol Isomers. Data are approximate values compiled from multiple sources and may vary depending on the experimental conditions.

Experimental Protocols

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of cis(Z)- and trans(E)-flupentixol for specific neurotransmitter receptors.

General Protocol:

-

Membrane Preparation:

-

Harvest cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the human dopamine D2 receptor gene, or rat striatal tissue).

-

Homogenize the cells/tissues in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) to each well.

-

Add increasing concentrations of the unlabeled competitor drug (cis(Z)- or trans(E)-flupentixol).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells is incubated with an excess of a non-radiolabeled antagonist (e.g., haloperidol).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound radioligand from the unbound.

-

Wash the filters with cold buffer to remove any remaining unbound radioligand.

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays (e.g., cAMP Assay for D1 Receptor Antagonism)

Objective: To determine the functional potency (IC50) of flupentixol isomers as antagonists of dopamine D1 receptor signaling.

General Protocol:

-

Cell Culture:

-

Culture cells expressing the dopamine D1 receptor (e.g., CHO-K1 cells) in appropriate media.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with increasing concentrations of the antagonist (cis(Z)- or trans(E)-flupentixol) for a specific period.

-

Stimulate the cells with a fixed concentration of a D1 receptor agonist (e.g., SKF-81297) to induce cyclic AMP (cAMP) production.

-

Incubate for a defined period at 37°C.

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) by non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

The differential effects of the flupentixol isomers can be visualized through their interactions with key signaling pathways.

Caption: Dopamine D2 Receptor Signaling Pathway and cis(Z)-Flupentixol Antagonism.

Caption: Experimental Workflow for Radioligand Receptor Binding Assay.

Impact on Gene Expression and Other Cellular Processes

Long-term treatment with cis(Z)-flupentixol has been shown to stereospecifically alter gene expression. For instance, chronic administration in mice leads to a 2- to 3-fold increase in the mRNA levels of the dopamine D2 receptor, a potential compensatory mechanism to receptor blockade.[5] This effect was not observed with the trans(E)-isomer, further highlighting the stereospecific nature of their biological activity.[5]

Furthermore, both isomers have been found to interact with the multidrug transporter P-glycoprotein (Pgp), albeit through different mechanisms, suggesting potential roles in modulating drug resistance in cancer cells.[9]

Conclusion

The stereospecificity of flupentixol isomers is a clear demonstration of the principle that the three-dimensional structure of a drug molecule is critical for its biological activity. The cis(Z)-isomer is a potent antagonist at key dopamine and serotonin receptors, underpinning its therapeutic efficacy as an antipsychotic and antidepressant. In contrast, the trans(E)-isomer is essentially inactive at these targets. This profound difference in pharmacological profiles underscores the importance of considering stereochemistry in drug design, development, and clinical application. For researchers, a thorough understanding of these isomeric differences is essential for designing and interpreting experiments aimed at elucidating the mechanisms of antipsychotic drug action and for the development of novel, more selective therapeutic agents.

References

- 1. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jopcr.com [jopcr.com]

- 3. jopcr.com [jopcr.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. Stereospecific effect of flupenthixol on neuroreceptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A single amino acid residue contributes to distinct mechanisms of inhibition of the human multidrug transporter by stereoisomers of the dopamine receptor antagonist flupentixol - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of cis-(Z)-Flupentixol Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-(Z)-Flupentixol Dihydrochloride is a typical antipsychotic agent belonging to the thioxanthene (B1196266) class. It is the pharmacologically active isomer of Flupentixol and exerts its therapeutic effects primarily through the modulation of dopaminergic and serotonergic pathways in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Receptor Binding Profile

This compound exhibits a broad receptor binding profile, with high affinity for several key neurotransmitter receptors implicated in the pathophysiology of psychosis. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.

| Receptor | Ki (nM) | Reference |

| Dopamine (B1211576) D1 | Data not available in this format | [1] |

| Dopamine D2 | 0.38 | [2][3][4] |

| Dopamine D3 | Lower affinity than D1/D2 | [1] |

| Dopamine D4 | Lower affinity than D1/D2 | [1] |

| Serotonin (B10506) 5-HT2A | 7 | [2][3][4] |

| Alpha-1 Adrenergic | Binds to this receptor | [1] |

Note: While qualitative information indicates binding to Dopamine D1, D3, D4, and Alpha-1 Adrenergic receptors, specific Ki values from a comprehensive binding panel were not available in the searched literature.

Functional Activity

The primary mechanism of action of this compound is the potent antagonism of dopamine D1 and D2 receptors.[5][6] Its antagonist activity at the 5-HT2A receptor also contributes to its overall pharmacological effect.[1]

| Assay Type | Receptor | Parameter | Value | Reference |

| Anti-proliferative Assay | - | IC50 | 5.71 µM | [7] |

Note: The provided IC50 value is from an anti-proliferative assay and may not directly reflect the functional potency for its antipsychotic effects. Specific IC50 values from functional assays measuring second messenger modulation (e.g., cAMP or calcium flux) were not available in the searched literature.

Signaling Pathways

The antagonist activity of this compound at its primary targets—dopamine D1, D2, and serotonin 5-HT2A receptors—interrupts their respective downstream signaling cascades.

Dopamine D1 Receptor (Gs-Coupled) Signaling Pathway

Dopamine D1 receptors are coupled to the Gs alpha subunit of the G-protein complex. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][8] By blocking this receptor, cis-(Z)-Flupentixol prevents these downstream effects.

Dopamine D2 Receptor (Gi-Coupled) Signaling Pathway

Dopamine D2 receptors are coupled to the Gi alpha subunit of the G-protein complex. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9][10] Cis-(Z)-Flupentixol's antagonism at D2 receptors prevents this inhibitory effect.

Serotonin 5-HT2A Receptor (Gq-Coupled) Signaling Pathway

Serotonin 5-HT2A receptors are coupled to the Gq alpha subunit of the G-protein complex. Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][12] This cascade ultimately results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[11][12] Cis-(Z)-Flupentixol antagonizes this receptor, thereby inhibiting these signaling events.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Dopamine D2 Receptor Radioligand Competition Binding Assay

This protocol describes a competition binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [3H]-spiperone as the radioligand.[13][14]

Materials:

-

Cell membranes expressing dopamine D2 receptors

-

[3H]-spiperone (radioligand)

-

This compound (test compound)

-

Butaclamol or other suitable antagonist for non-specific binding determination

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl)

-

Glass fiber filter plates (e.g., GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Preparation:

-

Thaw the cell membrane preparation on ice.

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare the [3H]-spiperone solution in assay buffer at a concentration of 2-3 times its Kd.

-

Prepare the non-specific binding (NSB) control by adding a high concentration of an unlabeled antagonist (e.g., 10 µM Butaclamol) to some wells. Total binding (TB) wells will contain only the radioligand and membranes.

-

-

Incubation:

-

In a 96-well plate, add in the following order: assay buffer, membrane suspension, and either the test compound, buffer (for total binding), or the NSB control.

-

Initiate the binding reaction by adding the [3H]-spiperone solution to all wells.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation:

-

Terminate the incubation by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Detection and Analysis:

-

Dry the filter plates and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5-HT2A Receptor Antagonist Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist activity of a test compound at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration using a fluorescent dye and a FLIPR (Fluorometric Imaging Plate Reader) system.[15][16][17][18]

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Probenecid (optional, to prevent dye leakage)

-

This compound (test compound)

-

Serotonin or other 5-HT2A agonist

-

Black-walled, clear-bottom 96-well plates

-

FLIPR or equivalent fluorescence plate reader with liquid handling capabilities

Procedure:

-

Cell Preparation:

-

Plate the 5-HT2A expressing cells in black-walled, clear-bottom 96-well plates at a density that will form a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate for approximately 60 minutes at 37°C, protected from light.

-

-

Compound Addition:

-

During the dye incubation, prepare serial dilutions of this compound in assay buffer.

-

After dye loading, add the diluted compound to the respective wells of the cell plate. Include vehicle-only wells as a control.

-

Pre-incubate the plate with the compound for 15-30 minutes at room temperature.

-

-

Measurement and Analysis:

-

Prepare the 5-HT2A agonist solution in assay buffer at a concentration that will elicit a submaximal (e.g., EC80) response.

-

Place both the cell plate and the agonist plate into the FLIPR instrument.

-

Program the instrument to record a baseline fluorescence reading for a few seconds, then inject the agonist into the cell plate and continue recording the fluorescence signal for 1-3 minutes to capture the calcium transient.

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known antagonist (100% inhibition).

-

Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This compound is a potent antagonist of dopamine D1 and D2 receptors, with additional activity at the serotonin 5-HT2A receptor. This pharmacological profile underlies its efficacy as an antipsychotic agent. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of neuropharmacology and drug development, facilitating a deeper understanding of this compound and enabling further investigation into its therapeutic potential.

References

- 1. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. A single amino acid residue contributes to distinct mechanisms of inhibition of the human multidrug transporter by stereoisomers of the dopamine receptor antagonist flupentixol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D1 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. researchgate.net [researchgate.net]

- 12. msudenver.edu [msudenver.edu]

- 13. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. moleculardevices.com [moleculardevices.com]

In-Depth Technical Guide: Effects of cis-(Z)-Flupentixol Dihydrochloride on 5-HT2A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of cis-(Z)-Flupentixol Dihydrochloride on the 5-HT2A receptor. cis-(Z)-Flupentixol is a typical antipsychotic of the thioxanthene (B1196266) class, primarily known for its potent antagonism of dopamine (B1211576) D1 and D2 receptors.[1] However, it also exhibits significant affinity for the serotonin (B10506) 2A (5-HT2A) receptor, contributing to its complex pharmacological profile. This document collates available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways involved. The information presented is intended to support further research and drug development efforts centered on the modulation of the serotonergic system.

Core Pharmacological Interaction

This compound is the pharmacologically active isomer of flupentixol.[1] While its primary mechanism of action is the blockade of dopamine receptors, it is also recognized as a potent ligand for the 5-HT2A receptor. Multiple sources consistently report its binding affinity (Ki) for the human 5-HT2A receptor to be approximately 7 nM .[2][3][4] This interaction is characterized as antagonistic, and some evidence suggests it may act as an inverse agonist at this receptor.[3]

The antidepressant effects of flupentixol are thought to be mediated, in part, by its antagonism at 5-HT2A receptors.[1] In vivo studies in schizophrenic patients treated with flupentixol have demonstrated a moderate receptor occupancy of approximately 20% at the 5-HT2A receptors in the frontal cortex at clinically relevant doses.[5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of cis-(Z)-Flupentixol with the 5-HT2A receptor.

| Parameter | Value | Receptor | Species | Notes | Reference |

| Binding Affinity (Ki) | 7 nM | 5-HT2A | Human | This value is consistently reported across multiple pharmacological databases and reviews. | [2][3][4] |

| Receptor Occupancy (in vivo) | ~20% | 5-HT2A (Frontal Cortex) | Human | Measured in schizophrenic patients receiving clinical doses of flupentixol. | [5][6][7] |

Experimental Protocols

Detailed experimental protocols for the specific determination of cis-(Z)-Flupentixol's effects on 5-HT2A receptors are not explicitly detailed in readily available literature. However, based on standard pharmacological practices for characterizing receptor-ligand interactions, the following methodologies are appropriate and likely employed in the original characterization of this compound.

Radioligand Binding Assay for Determination of Ki

This protocol outlines a typical competitive binding assay to determine the binding affinity (Ki) of a test compound (e.g., cis-(Z)-Flupentixol) for the 5-HT2A receptor.

Objective: To determine the concentration of cis-(Z)-Flupentixol that displaces 50% of a specific radioligand from the 5-HT2A receptor (IC50), and to subsequently calculate the inhibition constant (Ki).

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or brain tissue homogenates (e.g., rat frontal cortex).

-

Radioligand: A selective 5-HT2A receptor antagonist radioligand such as [³H]ketanserin.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin (B1673593) or spiperone).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of cis-(Z)-Flupentixol.

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of cis-(Z)-Flupentixol. The IC50 is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

Radioligand Binding Assay Workflow

Functional Assay: Calcium Mobilization

This protocol describes a method to assess the functional antagonism of cis-(Z)-Flupentixol on 5-HT2A receptor-mediated calcium mobilization.

Objective: To determine the concentration of cis-(Z)-Flupentixol that inhibits 50% of the calcium response induced by a 5-HT2A receptor agonist (IC50).

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor and a G-protein that couples to the calcium signaling pathway (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.

-

5-HT2A Agonist: Serotonin (5-HT) or a selective agonist.

-

Test Compound: this compound.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS).

-

Fluorescence Plate Reader.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of cis-(Z)-Flupentixol for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the 5-HT2A agonist (typically the EC80) to stimulate calcium mobilization.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response is measured for each concentration of cis-(Z)-Flupentixol. The data is normalized to the response of the agonist alone, and the IC50 is determined by plotting the percentage of inhibition against the log concentration of the antagonist.

Workflow Diagram:

Calcium Mobilization Assay Workflow

Signaling Pathways

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[8] The antagonistic action of cis-(Z)-Flupentixol at this receptor would inhibit this canonical signaling cascade.

Canonical 5-HT2A Receptor Signaling Pathway (Inhibited by cis-(Z)-Flupentixol):

-

Agonist Binding: Serotonin (5-HT) binds to the 5-HT2A receptor.

-

G-protein Activation: The receptor undergoes a conformational change, leading to the activation of the Gq/11 G-protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).

-

PKC Activation: DAG and increased intracellular Ca²⁺ activate protein kinase C (PKC).

-

Downstream Effects: PKC and Ca²⁺-calmodulin-dependent kinases phosphorylate various intracellular proteins, leading to a cellular response.

Diagram of 5-HT2A Signaling Inhibition:

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flupentixol - Wikipedia [en.wikipedia.org]

- 8. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Unintended Reach: An In-depth Technical Guide to the Off-Target Effects of cis-(Z)-Flupentixol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-(Z)-Flupentixol Dihydrochloride, a typical antipsychotic of the thioxanthene (B1196266) class, has long been utilized for its therapeutic efficacy in managing schizophrenia and other psychotic disorders. Its primary mechanism of action is attributed to the potent antagonism of dopamine (B1211576) D1 and D2 receptors. However, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation into its off-target interactions. This technical guide provides a detailed examination of the off-target effects of this compound, presenting quantitative binding data, detailed experimental methodologies, and visualizations of affected signaling pathways to aid researchers and drug development professionals in assessing its broader physiological impact and potential for therapeutic repositioning or predicting adverse effects.

Off-Target Binding Profile

This compound exhibits a notable affinity for several receptors beyond its primary dopaminergic targets. The following table summarizes the known quantitative binding affinities for various off-target sites.

| Target Receptor/Enzyme | Ligand/Substrate | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Serotonin Receptor | ||||||

| 5-HT2A | [3H]-Ketanserin | Human | Radioligand Binding | 7 | - | [1][2][3] |

| Adrenergic Receptor | ||||||

| α1-adrenergic | Prazosin | - | - | - | - | [4] |

| Enzyme | ||||||

| PI3Kα | - | - | Kinase Assay | - | 127 | [5] |

Note: A hyphen (-) indicates that the data was not specified in the cited sources. Further research is required to obtain a more comprehensive quantitative profile for all potential off-target interactions.

Key Off-Target Interactions and Their Signaling Pathways

Serotonin 5-HT2A Receptor Antagonism

This compound is a potent antagonist of the 5-HT2A receptor with a Ki value of 7 nM.[1][2][3] Antagonism of this G-protein coupled receptor (GPCR), which is primarily coupled to Gq/11, inhibits the activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) are therefore attenuated. This modulation of the 5-HT2A signaling cascade is believed to contribute to some of the therapeutic effects of atypical antipsychotics, including potential benefits for negative symptoms and a lower propensity for extrapyramidal side effects.

Figure 1: Antagonism of the 5-HT2A Receptor Signaling Pathway.

Alpha-1 Adrenergic Receptor Antagonism

Qualitative data suggests that this compound also acts as an antagonist at alpha-1 adrenergic receptors.[4] These Gq-coupled receptors are involved in smooth muscle contraction.[6] Their blockade by flupentixol can lead to vasodilation and a subsequent decrease in blood pressure, which may manifest as orthostatic hypotension, a known side effect of many antipsychotic medications. The signaling cascade is similar to that of the 5-HT2A receptor, involving the inhibition of PLC and the subsequent IP3/DAG pathway.

Figure 2: Antagonism of the α1-Adrenergic Receptor Signaling Pathway.

PI3K/AKT Pathway Inhibition

Recent studies have identified this compound as an inhibitor of the PI3K/AKT signaling pathway, with an IC50 of 127 nM for PI3Kα.[5] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting PI3K, flupentixol prevents the phosphorylation and activation of AKT, a key downstream kinase. This can lead to decreased cell survival and proliferation, an effect that is being explored for its potential anti-cancer properties.[7]

Figure 3: Inhibition of the PI3K/AKT Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for GPCRs (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for a G-protein coupled receptor.

Figure 4: General Workflow for a Radioligand Binding Assay.

1. Membrane Preparation:

-

Cells or tissues expressing the target receptor are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Incubation:

-

In a multi-well plate, the receptor membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled competitor (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the target receptor.

-

The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Bound Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.

-

The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PI3K Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibitory activity of a compound on PI3Kα kinase activity.[5]

References

- 1. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]

- 2. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer [ijbs.com]

- 6. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Nexus of Antipsychotic Efficacy and Oncological Potential: A Technical Guide to cis-(Z)-Flupentixol Dihydrochloride's Interaction with the PI3K/AKT Signaling Pathway

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth examination of the molecular interactions between the typical antipsychotic agent, cis-(Z)-Flupentixol Dihydrochloride, and the critical PI3K/AKT signaling pathway. Traditionally prescribed for the management of schizophrenia and other psychotic disorders, recent compelling evidence has illuminated a novel dimension of flupentixol's pharmacological profile: its potent inhibitory action on the PI3K/AKT cascade, a pathway frequently dysregulated in various cancers. This document synthesizes the current understanding of this interaction, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and workflows.

Executive Summary

This compound, a thioxanthene (B1196266) derivative, has been identified as a direct inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[1][2][3] This interaction is significant as the PI3K/AKT pathway is a central regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many human cancers.[3][4] Flupentixol has been shown to dock into the ATP-binding pocket of PI3Kα, leading to a downstream cascade of effects, including the dose-dependent inhibition of AKT phosphorylation at both the T308 and S473 residues.[1][5] This targeted inhibition culminates in the induction of apoptosis in cancer cells, highlighting a promising avenue for drug repurposing in oncology.[1][4] This guide will dissect the evidence supporting this novel anti-cancer mechanism of flupentixol, with a particular focus on its implications for lung cancer, where this interaction has been most robustly studied.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on PI3K/AKT signaling and cancer cell viability.

Table 1: In Vitro Inhibitory Activity of Flupentixol

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | PI3Kα Kinase Activity | 127 nM | [2][3][6] |

| IC50 (24h) | A549 (NSCLC) Cell Viability | 5.708 µM | [2][3] |

| IC50 (24h) | H661 (NSCLC) Cell Viability | 6.374 µM | [2][3] |

Table 2: Dose-Dependent Effects of Flupentixol on PI3K/AKT Pathway Markers in Lung Cancer Cells (24h Treatment)

| Flupentixol Concentration | Cell Line | p-AKT (S473) Expression | p-AKT (T308) Expression | Bcl-2 Expression | Reference |

| 2.5 µM | A549, H661 | Decreased | Decreased | Decreased | [1] |

| 5 µM | A549, H661 | Decreased | Decreased | Decreased | [1] |

| 10 µM | A549, H661 | Decreased | Decreased | Decreased | [1] |

| 15 µM | A549, H661 | Decreased | Decreased | Decreased | [1] |

Note: The decreases in protein expression are qualitative as reported in the source material's Western blot analyses.

Core Signaling Pathway and Drug Interaction

The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. The interaction of cis-(Z)-Flupentixol with this pathway is a key aspect of its newly discovered anti-neoplastic properties.

References

- 1. promega.de [promega.de]

- 2. PI3K (p110α/p85α) Protocol [worldwide.promega.com]

- 3. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on the Downstream Signaling Effects of D2 Receptor Blockade by cis-(Z)-Flupentixol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular consequences of dopamine (B1211576) D2 receptor blockade by the typical antipsychotic cis-(Z)-Flupentixol. It delves into the intricate signaling cascades affected by this antagonism, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support research and drug development efforts in neuropharmacology.

Introduction

Cis-(Z)-Flupentixol is the pharmacologically active isomer of Flupentixol, a thioxanthene (B1196266) derivative with potent antipsychotic properties.[1] Its primary mechanism of action involves the blockade of dopamine receptors, particularly the D2 subtype, which is a cornerstone of its therapeutic efficacy in managing psychotic disorders such as schizophrenia.[2][3] The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gαi/o family of G proteins. Its activation by dopamine initiates a cascade of intracellular events that modulate neuronal excitability and signaling. Blockade of the D2 receptor by antagonists like cis-(Z)-Flupentixol disrupts these pathways, leading to a series of downstream effects that are central to its therapeutic action and side-effect profile. This guide will explore these effects in detail, focusing on both G protein-dependent and -independent signaling pathways.

Quantitative Data on cis-(Z)-Flupentixol and the D2 Receptor

The interaction of cis-(Z)-Flupentixol with the D2 receptor and its downstream effects can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for cis-(Z)-Flupentixol's binding affinity, functional antagonism, and in vivo receptor occupancy.

| Parameter | Value | Receptor/Assay | Reference |

| Ki (nM) | 0.38 | Dopamine D2 Receptor | [2][4][5] |

| Ki (nM) | 7 | Serotonin 5-HT2A Receptor | [2][4][5] |

| Parameter | Value (ng/mL) | Measurement | Condition | Reference |

| ED50 (Serum Level) | ~0.7 | D2 Receptor Occupancy (50-70%) | In vivo PET study in schizophrenic patients |

Note: As of the latest search, specific IC50 values for cis-(Z)-Flupentixol in cAMP inhibition and β-arrestin recruitment assays were not available in the public domain. The provided Ki value reflects its high binding affinity. Clinically effective antipsychotics have been shown to be potent antagonists of the D2R/β-arrestin 2 interaction.[6]

Downstream Signaling Pathways Affected by D2 Receptor Blockade

The blockade of the D2 receptor by cis-(Z)-Flupentixol instigates a complex array of changes in intracellular signaling. These can be broadly categorized into G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.

G Protein-Dependent Signaling

The canonical signaling pathway for the D2 receptor involves its coupling to Gαi/o proteins.[7] Antagonism by cis-(Z)-Flupentixol prevents dopamine-induced activation of this pathway, leading to the following key effects:

-

Inhibition of Adenylyl Cyclase and cAMP Production: D2 receptor activation normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Blockade by cis-(Z)-Flupentixol prevents this inhibition, resulting in a relative increase in cAMP levels. This, in turn, affects the activity of Protein Kinase A (PKA).

-

Modulation of Downstream Effectors by Gβγ Subunits: Upon G protein activation, the Gβγ dimer dissociates from the Gα subunit and can modulate the activity of various downstream effectors, including ion channels (e.g., G protein-coupled inwardly-rectifying potassium channels - GIRKs) and other enzymes like phospholipase C (PLC).[8][9][10] By preventing G protein activation, cis-(Z)-Flupentixol inhibits these Gβγ-mediated signaling events.

β-Arrestin-Mediated Signaling

Beyond G protein coupling, GPCRs like the D2 receptor can also signal through a G protein-independent pathway involving β-arrestins.[11] Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. β-arrestin binding desensitizes the G protein response and can also initiate a separate wave of signaling by acting as a scaffold for other signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[12]

Clinically effective antipsychotics, a class to which cis-(Z)-Flupentixol belongs, have been shown to act as antagonists of the dopamine-mediated interaction between the D2 receptor and β-arrestin 2.[6][13] This suggests that cis-(Z)-Flupentixol not only blocks G protein signaling but also prevents the recruitment of β-arrestin 2 to the D2 receptor.

Key Downstream Effectors

The modulation of G protein and β-arrestin pathways by cis-(Z)-Flupentixol ultimately converges on several key downstream effector proteins, leading to widespread changes in neuronal function.

-

DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa): This protein is a crucial integrator of dopamine signaling in striatal neurons. Its phosphorylation state, which is bidirectionally regulated by D1 and D2 receptor signaling, determines its activity as an inhibitor of protein phosphatase-1 (PP1).[14] By blocking D2 receptors, cis-(Z)-Flupentixol is expected to lead to a relative increase in PKA activity, thereby promoting the phosphorylation of DARPP-32 at Threonine 34.

-

Akt (Protein Kinase B) and GSK-3β (Glycogen Synthase Kinase 3 Beta): The Akt/GSK-3β signaling pathway is implicated in the actions of antipsychotic drugs. D2 receptor activation has been shown to regulate this pathway. Antagonism of D2 receptors by drugs like raclopride (B1662589) has been demonstrated to increase the phosphorylation of Akt and GSK-3β.[4][5][15]

-

ERK (Extracellular signal-regulated kinase): As part of the MAPK cascade, ERK phosphorylation can be modulated by D2 receptor signaling, often through β-arrestin-dependent mechanisms.[12] D2 receptor antagonists can prevent agonist-induced changes in ERK phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of cis-(Z)-Flupentixol on D2 receptor signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of cis-(Z)-Flupentixol for the D2 receptor.

Materials:

-

Cell membranes expressing human D2 receptors

-

Radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone)

-

cis-(Z)-Flupentixol

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of the radiolabeled ligand and a range of concentrations of unlabeled cis-(Z)-Flupentixol. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled D2 antagonist like haloperidol).

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of cis-(Z)-Flupentixol to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of cis-(Z)-Flupentixol to antagonize the dopamine-induced inhibition of cAMP production.

Materials:

-

Cells stably expressing human D2 receptors (e.g., CHO or HEK293 cells)

-

D2 receptor agonist (e.g., dopamine or quinpirole)

-

cis-(Z)-Flupentixol

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of cis-(Z)-Flupentixol for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the D2 agonist (typically at its EC80 concentration) to the wells in the presence of a PDE inhibitor to prevent cAMP degradation.

-

Incubation: Incubate for a specific time (e.g., 30 minutes) to allow for changes in cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of cis-(Z)-Flupentixol to determine the IC50 value for the antagonism of the agonist-induced response.

β-Arrestin Recruitment Assay (BRET)

This assay quantifies the ability of cis-(Z)-Flupentixol to block dopamine-induced recruitment of β-arrestin 2 to the D2 receptor.

Materials:

-

HEK293 cells

-

Expression plasmids for D2R-Rluc8 and Venus-β-arrestin 2

-

D2 receptor agonist (e.g., dopamine)

-

cis-(Z)-Flupentixol

-

Luciferase substrate (e.g., coelenterazine h)

-

Plate reader capable of measuring BRET

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the D2R-Rluc8 (donor) and Venus-β-arrestin 2 (acceptor) constructs and seed them in a 96-well plate.

-

Antagonist Pre-incubation: Pre-incubate the cells with a range of concentrations of cis-(Z)-Flupentixol.

-

Agonist Stimulation: Add a D2 agonist to induce the interaction between the D2 receptor and β-arrestin 2.

-

BRET Measurement: Add the luciferase substrate and immediately measure the luminescence emission at two wavelengths (one for the donor and one for the acceptor).

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log concentration of cis-(Z)-Flupentixol to determine its IC50 for inhibiting the agonist-induced β-arrestin recruitment.

Western Blot Analysis of Phosphorylated Downstream Effectors

This method is used to quantify the effect of cis-(Z)-Flupentixol on the phosphorylation state of key downstream signaling proteins like DARPP-32, Akt, and ERK.

Materials:

-

Cell or tissue lysates

-

Lysis buffer containing phosphatase and protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies specific for the phosphorylated and total forms of DARPP-32, Akt, and ERK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Sample Preparation: Treat cells or animals with the compounds of interest (vehicle, agonist, cis-(Z)-Flupentixol). Lyse the cells or tissues in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein to serve as a loading control.

-

Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phosphoprotein signal to the total protein signal to determine the relative change in phosphorylation.

Conclusion

The antagonism of the dopamine D2 receptor by cis-(Z)-Flupentixol results in a multifaceted cascade of downstream signaling events. By blocking both G protein-dependent and β-arrestin-mediated pathways, cis-(Z)-Flupentixol effectively modulates key intracellular signaling nodes, including the cAMP/PKA/DARPP-32 axis and the Akt/GSK-3β and ERK pathways. A thorough understanding of these molecular effects, supported by robust quantitative data and detailed experimental protocols, is paramount for the rational design and development of novel antipsychotic agents with improved efficacy and side-effect profiles. This guide serves as a foundational resource for researchers dedicated to advancing the field of neuropharmacology and psychiatric medicine.

References

- 1. www2.nau.edu [www2.nau.edu]

- 2. Distinct Roles for Gαi2 and Gβγ in Signaling to DNA Synthesis and Gαi3 in Cellular Transformation by Dopamine D2S Receptor Activation in BALB/c 3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raybiotech.com [raybiotech.com]

- 4. The dopamine D2 receptor regulates Akt and GSK-3 via Dvl-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Antagonism of dopamine D2 receptor/beta-arrestin 2 interaction is a common property of clinically effective antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. D2 Dopamine Receptors Colocalize Regulator of G-Protein Signaling 9-2 (RGS9-2) via the RGS9 DEP Domain, and RGS9 Knock-Out Mice Develop Dyskinesias Associated with Dopamine Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell-type specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for cis-(Z)-Flupentixol Dihydrochloride in In Vitro Dopamine Receptor Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction